molecular formula C82H170N4O6 B10856022 1-[3-[Bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol

1-[3-[Bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol

Cat. No.: B10856022
M. Wt: 1308.2 g/mol
InChI Key: UUNYZGWXRRFHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C12-SPM, also known as C12-Spermine, is a polyamine branched-chain lipidoid. It is a lipid nanoparticle that has been widely used in scientific research, particularly for the delivery of small interfering RNA (siRNA). This compound has shown significant potential in the field of hepatoviral disease research due to its ability to inhibit hepatitis C virus replication without significant cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

C12-SPM is synthesized through a series of chemical reactions involving the conjugation of spermine with a lipid chain. The process typically involves the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product .

Industrial Production Methods

In an industrial setting, the production of C12-SPM involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The final product is often purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

C12-SPM undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of C12-SPM can result in the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

C12-SPM has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and as a component in the synthesis of other compounds.

    Biology: Employed in the delivery of siRNA for gene silencing studies, particularly in the context of viral infections.

    Medicine: Investigated for its potential therapeutic applications in treating hepatoviral diseases such as hepatitis C.

    Industry: Utilized in the formulation of lipid nanoparticles for drug delivery systems .

Mechanism of Action

C12-SPM exerts its effects primarily through its role as a lipid nanoparticle that mediates the delivery of siRNA. The compound facilitates the entry of siRNA into cells, where it can then target specific genes for silencing. This process involves the interaction of C12-SPM with cellular membranes, allowing the siRNA to bypass the cell’s natural defense mechanisms and achieve its intended effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C12-SPM is unique in its balance of efficacy and low cytotoxicity, making it particularly suitable for applications in hepatoviral disease research. Its branched-chain structure also provides enhanced stability and delivery efficiency compared to other similar compounds .

Properties

Molecular Formula

C82H170N4O6

Molecular Weight

1308.2 g/mol

IUPAC Name

1-[3-[bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol

InChI

InChI=1S/C82H170N4O6/c1-7-13-19-25-31-37-43-49-59-77(87)71-83(67-57-69-85(73-79(89)61-51-45-39-33-27-21-15-9-3)74-80(90)62-52-46-40-34-28-22-16-10-4)65-55-56-66-84(72-78(88)60-50-44-38-32-26-20-14-8-2)68-58-70-86(75-81(91)63-53-47-41-35-29-23-17-11-5)76-82(92)64-54-48-42-36-30-24-18-12-6/h77-82,87-92H,7-76H2,1-6H3

InChI Key

UUNYZGWXRRFHOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CN(CCCCN(CCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.